![molecular formula C5H4N4OS B2560926 2-Amino-6H-[1,3]thiazolo[5,4-d]pyrimidin-7-one CAS No. 2260932-69-0](/img/structure/B2560926.png)

2-Amino-6H-[1,3]thiazolo[5,4-d]pyrimidin-7-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

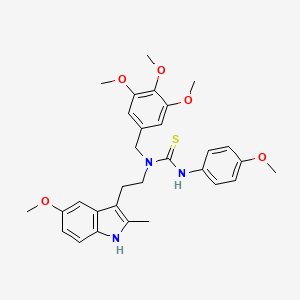

“2-Amino-6H-[1,3]thiazolo[5,4-d]pyrimidin-7-one” is a type of thiazolopyrimidine . It has been studied for its potential biological activities .

Synthesis Analysis

A series of novel thiazolo[4,5-d]pyrimidin-7(6H)-ones were designed, synthesized, and evaluated as anticancer agents . The synthetic methods and biological properties of 2-amino-5-arylthiazolo[4,5-d]-pyrimidin-7(6H)-one derivatives have been explored .Molecular Structure Analysis

The molecular structure of “2-Amino-6H-[1,3]thiazolo[5,4-d]pyrimidin-7-one” is an important analog of the purine ring . The structure-activity relationships showed that a leucinol moiety attached to the core-structure in the 7-position together with α-methyl branched benzyl derivatives in the 5-position displayed promising affinity, and selectivity as well as physicochemical properties .Wissenschaftliche Forschungsanwendungen

Antiproliferative Effects

Compounds derived from this thiazolo-pyrimidine scaffold, such as 5a , 5b , and 5d , have shown antiproliferative effects against various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, melanoma, ovarian cancer, and renal cancer .

Phosphatidylinositol 3-Kinase (PI3K) Inhibition

Thiazolo[4,5-d]pyrimidin-7(6H)-ones have been explored as PI3K inhibitors. These enzymes are involved in cell signaling pathways and are potential targets for cancer therapy .

Ubiquitin Specific Protease 7 (USP7) Inhibition

Certain derivatives of this compound have been investigated as USP7 inhibitors. USP7 plays a role in regulating protein stability and has implications in cancer and other diseases .

Stearoyl-CoA Desaturase Inhibition

Thiazolo[4,5-d]pyrimidin-7(6H)-ones have been studied as inhibitors of stearoyl-CoA desaturase, an enzyme involved in lipid metabolism. Modulating this enzyme could have therapeutic applications .

Other Bioactive Molecules

These compounds serve as key intermediates in the synthesis of various bioactive molecules. For instance, they are used in the development of SecA inhibitors, p21-activated kinase 4 inhibitors, epidermal growth factor receptor kinase inhibitors, and fractalkine receptor antagonists .

Wirkmechanismus

Zukünftige Richtungen

The development of novel TopI inhibitors aimed to overcome defects such as chemical instability, dose-limiting toxicity, and drug resistance has achieved considerable interest of medicinal chemists over the past decades . Further investigation and development of these compounds might provide potential angiogenesis inhibitors .

Eigenschaften

IUPAC Name |

2-amino-6H-[1,3]thiazolo[5,4-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4OS/c6-5-9-2-3(10)7-1-8-4(2)11-5/h1H,(H2,6,9)(H,7,8,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXLKYHZYIWYMQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(C(=O)N1)N=C(S2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-6H-[1,3]thiazolo[5,4-d]pyrimidin-7-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 6-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2560847.png)

![1,3-dimethyl-5-{[4-(2-pyrazinyloxy)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2560849.png)

![3-(2,5-Dimethoxyphenyl)-5-methyl-1,6-diazatricyclo[6.2.2.0^{2,7}]dodeca-2(7),4-diene-4-carbonitrile](/img/structure/B2560854.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2560855.png)

![N-[(2,4-dichlorophenyl)methyl]pyrazin-2-amine](/img/structure/B2560858.png)

![6-chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime](/img/structure/B2560860.png)

![2-((2-fluorobenzyl)thio)-9-(4-fluorophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2560862.png)

![2-[(4-Ethylphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2560863.png)

![4-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one](/img/structure/B2560865.png)